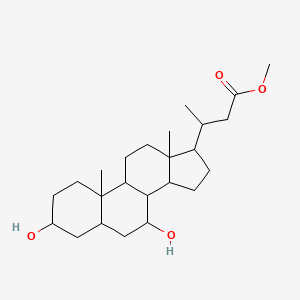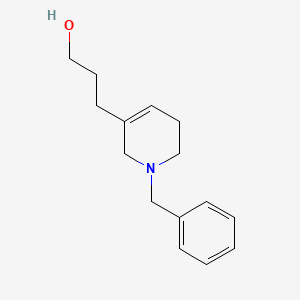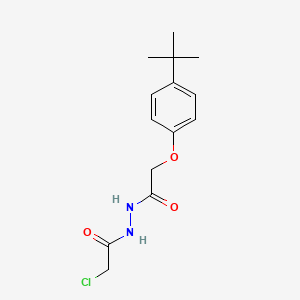
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH is a synthetic peptide composed of multiple amino acids in their DL form. This sequence includes alanine, serine, proline, methionine, leucine, valine, tyrosine, aspartic acid, and alanine again. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Investigated for their role in biological processes and as potential therapeutic agents.
Medicine: Explored for their potential as drugs, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and as components in various industrial processes.
Mechanism of Action
The mechanism of action of peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH: can be compared to other synthetic peptides with similar sequences but different amino acid compositions or stereochemistry.
This compound: is unique due to its specific sequence and the presence of DL amino acids, which can affect its biological activity and stability.
Uniqueness
The uniqueness of This compound lies in its specific sequence and the inclusion of DL amino acids, which can confer distinct properties compared to peptides composed solely of L-amino acids. These properties can include altered stability, resistance to enzymatic degradation, and unique biological activities.
Properties
Molecular Formula |
C46H72N10O15S |
|---|---|
Molecular Weight |
1037.2 g/mol |
IUPAC Name |
3-[[2-[2-[[2-[[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-(1-carboxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71) |
InChI Key |
VRNHFZYMPDKTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)



![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
